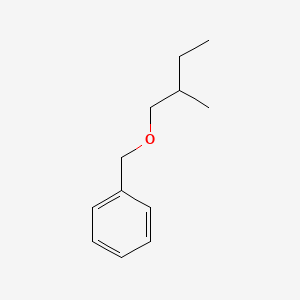
2-Methylbutyl benzyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbutyl benzyl ether is an organic compound belonging to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups In this case, the compound consists of a benzyl group (a phenyl ring attached to a methylene group) and a 2-methylbutyl group connected via an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for synthesizing ethers, including 2-Methylbutyl benzyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the reaction would involve the following steps:
Preparation of the Alkoxide Ion: The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH).
Reaction with Alkyl Halide: The alkoxide ion then reacts with a benzyl halide (e.g., benzyl chloride) to form the ether.
The reaction conditions typically involve:
Solvent: An aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Temperature: Mild to moderate temperatures (0-50°C) to avoid side reactions.
Industrial Production Methods
Industrial production of ethers often involves similar methods but on a larger scale. The Williamson ether synthesis is scalable and can be adapted for industrial use. Additionally, catalytic methods using metal catalysts or acid catalysts can be employed to enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylbutyl benzyl ether can undergo several types of chemical reactions, including:
Oxidation: Ethers can be oxidized to form peroxides, although this is less common for stable ethers like this compound.
Acidic Cleavage: Ethers can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) to form alcohols and alkyl halides.
Substitution: Under certain conditions, the ether can undergo substitution reactions where the alkyl or aryl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like oxygen or peroxides under controlled conditions.
Acidic Cleavage: Strong acids like HBr or HI, typically at elevated temperatures.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
Oxidation: Formation of peroxides or other oxidized products.
Acidic Cleavage: Formation of benzyl alcohol and 2-methylbutyl halide.
Substitution: Formation of substituted ethers or other functionalized compounds.
Applications De Recherche Scientifique
2-Methylbutyl benzyl ether has several applications in scientific research:
Organic Synthesis: Used as a solvent or intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in drug formulation and delivery due to its ether linkage.
Material Science: Used in the preparation of polymers and other materials with specific properties.
Industrial Applications: Employed in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methylbutyl benzyl ether in chemical reactions typically involves the cleavage of the ether bond under acidic or basic conditions. The oxygen atom in the ether can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved are primarily related to the reactivity of the ether bond and the stability of the resulting products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl ethyl ether: Similar structure but with an ethyl group instead of a 2-methylbutyl group.
Benzyl propyl ether: Similar structure but with a propyl group.
Benzyl isopropyl ether: Similar structure but with an isopropyl group.
Uniqueness
2-Methylbutyl benzyl ether is unique due to the presence of the 2-methylbutyl group, which provides different steric and electronic properties compared to other benzyl ethers. This can influence its reactivity and applications in various chemical processes.
Propriétés
Numéro CAS |
32793-78-5 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
2-methylbutoxymethylbenzene |
InChI |
InChI=1S/C12H18O/c1-3-11(2)9-13-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 |
Clé InChI |
YOANEDOLERYMCY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)COCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-[Tert-butyl(dimethyl)silyl]oxyphenyl]propanal](/img/structure/B14144741.png)
![4-(3-butoxyphenyl)-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B14144743.png)
![3-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14144748.png)
![1-(4-Fluorophenyl)-3-[4-(3-methoxyphenyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14144763.png)
![[2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate](/img/structure/B14144764.png)
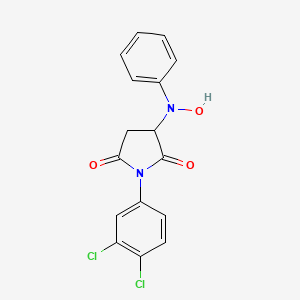
![Acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester](/img/structure/B14144779.png)
![2-[(2-Phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14144783.png)

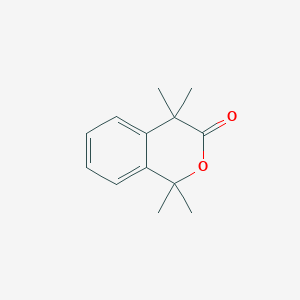
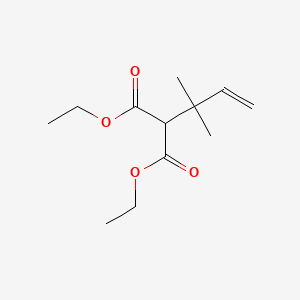
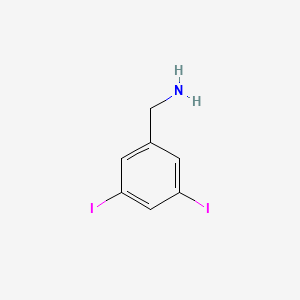
![3,4,5-trimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14144811.png)

